molecular formula C14H22N2O3S B7072296 N,N-dimethyl-2-[[(3-methyloxetan-3-yl)methylamino]methyl]benzenesulfonamide

N,N-dimethyl-2-[[(3-methyloxetan-3-yl)methylamino]methyl]benzenesulfonamide

Cat. No.: B7072296
M. Wt: 298.40 g/mol
InChI Key: YLEGKCZEVCJPQQ-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[[(3-methyloxetan-3-yl)methylamino]methyl]benzenesulfonamide is a complex organic compound with a unique structure that includes a benzenesulfonamide group, an oxetane ring, and a dimethylamino group

Properties

IUPAC Name

N,N-dimethyl-2-[[(3-methyloxetan-3-yl)methylamino]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-14(10-19-11-14)9-15-8-12-6-4-5-7-13(12)20(17,18)16(2)3/h4-7,15H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLEGKCZEVCJPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)CNCC2=CC=CC=C2S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-[[(3-methyloxetan-3-yl)methylamino]methyl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzenesulfonamide Group:

    Attachment of the Dimethylamino Group: The final step involves the alkylation of the intermediate compound with dimethylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-[[(3-methyloxetan-3-yl)methylamino]methyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents for substitution reactions can include halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N,N-dimethyl-2-[[(3-methyloxetan-3-yl)methylamino]methyl]benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Material Science: The unique structural features of the compound make it suitable for the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[[(3-methyloxetan-3-yl)methylamino]methyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-2-[[(3-methyloxetan-3-yl)methylamino]methyl]acetamide
  • N,N-dimethyl-2-[[(3-methyloxetan-3-yl)methylamino]methyl]propionamide

Uniqueness

N,N-dimethyl-2-[[(3-methyloxetan-3-yl)methylamino]methyl]benzenesulfonamide is unique due to the presence of the benzenesulfonamide group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may lack this functional group or have different substituents.

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